Methyl 3-cyanomethylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(cyanomethyl)thiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring substituted with a cyanomethyl group and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of methyl 3-(cyanomethyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
Methyl 3-(cyanomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(cyanomethyl)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(cyanomethyl)thiophene-2-carboxylate and its derivatives involves interactions with various molecular targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to their biological effects. The specific pathways and targets depend on the structure of the derivative and its intended application .
Comparison with Similar Compounds
Methyl 3-(cyanomethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-amino-2-thiophenecarboxylate: This compound is used in the synthesis of various pharmaceuticals and has similar applications in organic synthesis.
3-Methyl-2-thiophenecarboxaldehyde: This compound is used in the synthesis of other thiophene derivatives and has applications in the production of dyes and pesticides.
The uniqueness of methyl 3-(cyanomethyl)thiophene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
methyl 3-(cyanomethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 |
InChI Key |
UTHLJSLBWQFPJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CC#N |
Origin of Product |
United States |
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